![molecular formula C15H14N2O B5538439 N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine](/img/structure/B5538439.png)
N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine
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Overview
Description
N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine typically involves the reaction of 2,6-dimethylaniline with 2-aminophenol under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process, forming the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
The biological activity of N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine has been extensively studied. Key areas of research include:
1. Antimicrobial Activity:
- The compound has demonstrated significant antibacterial properties against various strains of bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria.
- Table 1 summarizes the antibacterial activity of selected benzoxazole derivatives:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 25 |
Staphylococcus aureus | 30 | |
Bacillus subtilis | 20 |
2. Antifungal Activity:
- Similar to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism may involve disruption of fungal cell wall synthesis or inhibition of essential enzymes.
3. Anticancer Properties:
- Preliminary studies indicate that this compound may possess anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth. Research has focused on its potential to target specific signaling pathways involved in cancer progression.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of various benzoxazole derivatives against clinical isolates. The results indicated that this compound exhibited potent activity against multi-drug resistant strains.
Case Study 2: Antifungal Screening
In another study focused on antifungal activity, this compound was tested alongside standard antifungal agents like fluconazole. The results showed comparable efficacy against C. albicans, suggesting its potential as an alternative treatment option.
Industrial Applications
Beyond its biological applications, this compound is utilized in various industrial processes:
- Dyes and Pigments: The compound serves as an intermediate in the synthesis of dyes due to its chromophoric properties.
- Catalysts: It is explored as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
- 2,6-dimethylphenyl isocyanide
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine is unique due to its benzoxazole ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Biological Activity
N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.
1. Chemical Structure and Synthesis
This compound belongs to the benzoxazole family, which is characterized by a bicyclic structure formed by the fusion of an oxazole ring with a phenyl group. The synthesis of this compound typically involves methods such as cyclization reactions and can be achieved using environmentally friendly approaches like microwave-assisted synthesis or green catalysts.
2.1 Anticancer Activity
Research has demonstrated that benzoxazole derivatives exhibit potent anticancer properties. In one study, various benzoxazole compounds were synthesized and screened for their cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. Notably, compounds derived from similar scaffolds showed significant inhibition of the PARP-2 enzyme, which is crucial in cancer cell survival and proliferation. For instance, certain derivatives exhibited IC50 values as low as 0.057 µM, indicating strong cytotoxic potential .
Table 1: Anticancer Activity of Benzoxazole Derivatives
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
12 | 0.07 | MCF-7 | PARP-2 inhibition |
27 | 0.057 | MDA-MB-231 | Apoptosis induction |
Olaparib | 0.02 | Reference Drug | PARP inhibition |
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that benzoxazole derivatives can inhibit both gram-positive and gram-negative bacteria. Molecular docking studies have suggested that the antibacterial activity may be linked to the inhibition of DNA gyrase in bacteria like E. coli and Staphylococcus aureus. .
Table 2: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 25 |
Staphylococcus aureus | 30 |
Candida albicans | Moderate activity observed |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance:
- Anticancer Mechanism : The compound's ability to inhibit PARP enzymes leads to increased apoptosis in cancer cells by disrupting their repair mechanisms.
- Antimicrobial Mechanism : The inhibition of DNA gyrase disrupts bacterial DNA replication processes, thereby exhibiting antibacterial effects.
4. Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various benzoxazole derivatives where this compound was highlighted for its promising anticancer activity against specific cell lines . Another study focused on its antimicrobial properties against a range of pathogens, establishing a foundation for further development into therapeutic agents .
5. Conclusion
This compound exhibits significant potential as a therapeutic agent due to its diverse biological activities including anticancer and antimicrobial effects. Further research is warranted to explore its full pharmacological profile and potential clinical applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-6-5-7-11(2)14(10)17-15-16-12-8-3-4-9-13(12)18-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNZRNGQASKYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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